Thioindigo
Overview
Description
Thioindigo is an organosulfur compound known for its vibrant red color. It is structurally related to indigo, a well-known natural dye, but with sulfur atoms replacing the nitrogen-hydrogen groups. This substitution results in a compound that exhibits unique properties, making it valuable in various applications, particularly in the dyeing industry .
Scientific Research Applications
Thioindigo has a wide range of applications in scientific research:
Chemistry: Used as a dye and a photoswitchable molecule in various chemical studies.
Biology: Employed in the study of biological systems due to its photochromic properties.
Medicine: Investigated for potential therapeutic applications, particularly in photodynamic therapy.
Industry: Widely used in the dyeing of polyester fabrics and in the production of luminescent materials
Future Directions
Thioindigos are being studied for their potential in advanced applications in soft matter materials and biology-related research . They can be synthetically tailored for research on molecular machines and switches, studies of photoisomerization mechanisms, or in the generation of smart and addressable materials .
Mechanism of Action
Target of Action
Thioindigo, also known as Isothis compound, Durindone Red B, or Fluorescent Red Dye, primarily targets polymer main chains . It is incorporated into these chains, enabling the formation of visible light-responsive hydrogels . This integration is achieved through a covalent insertion strategy .
Mode of Action
This compound is a visible light-responsive photoswitch . It has excellent spatial control over the conformational change between its trans- and cis- isomers . This change is enabled by photonic fields, resulting in a 180º rotation of the aromatic structure around the central C=C bond . The optimal wavelength for the reversible trans-/cis- isomerisation of this compound was elucidated by constructing a detailed photochemical action plot of their switching efficiencies at
Biochemical Analysis
Biochemical Properties
Thioindigo plays a significant role in biochemical reactions due to its ability to act as a photoswitch. This compound can reversibly interconvert between its trans- and cis- isomers upon exposure to visible light, allowing precise spatial and temporal control over its conformational state . This compound interacts with various biomolecules, including enzymes and proteins, through its sulfur atoms and carbonyl groups. These interactions often involve covalent bonding or coordination with metal ions, influencing the activity and stability of the biomolecules . For instance, this compound can form coordination complexes with transition metals, which can modulate the catalytic activity of metalloenzymes .
Cellular Effects
This compound has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo photoisomerization allows researchers to manipulate cellular functions with high precision. This compound-containing hydrogels have been found to be non-toxic to cells, making them suitable for biological applications . Additionally, this compound can influence mechanotransduction processes by altering the stiffness of hydrogels in response to light, thereby affecting cell-material interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its photoisomerization properties. The reversible switching between trans- and cis- isomers involves changes in the compound’s electronic structure, which can affect its binding interactions with biomolecules . This compound can act as an inhibitor or activator of enzymes by altering their conformation or by competing with natural substrates for binding sites . Furthermore, the compound’s ability to modulate gene expression is linked to its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under ambient conditions, but its photoisomerization can be influenced by factors such as light intensity and wavelength . Long-term studies have shown that this compound-containing hydrogels maintain their photoswitching capabilities and non-toxic nature over extended periods, making them reliable tools for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to be non-toxic and effective in modulating cellular functions through its photoisomerization properties . At high doses, this compound may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . This compound’s impact on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its binding to specific proteins can facilitate its localization to particular cellular compartments . This compound’s distribution is also influenced by its photoisomerization state, with the trans- and cis- isomers exhibiting different affinities for cellular components .
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through interactions with targeting peptides or nuclear localization signals . This compound’s activity and function can be modulated by its localization, with different isomers exhibiting distinct effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioindigo is typically synthesized through the alkylation of thiosalicylic acid with chloroacetic acid. This reaction forms a thioether, which then cyclizes to produce 2-hydroxy thianaphthene. This intermediate is subsequently converted to this compound .
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar synthetic routes. The process involves precise control of reaction conditions to ensure high yield and purity. The industrial production also includes steps for purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Thioindigo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to its leuco form, which is colorless and can revert to the colored form upon oxidation.
Substitution: this compound can participate in substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Leuco-thioindigo.
Substitution: Various substituted this compound derivatives.
Comparison with Similar Compounds
- Indigo
- Azobenzenes
- Spiropyrans
Thioindigo’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDBUYBGJYFFP-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522-75-8 | |
Record name | Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thioindigo?
A1: this compound has a molecular formula of C16H8O2S2 and a molecular weight of 308.38 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: this compound displays a characteristic absorption maximum (λmax) in the visible region, typically around 500-550 nm, responsible for its deep red color. [] The exact position of the λmax can be influenced by factors such as solvent polarity and substituents on the aromatic rings. [, ]
Q3: How does the structure of this compound compare to indigo?
A3: this compound is structurally similar to indigo, with the key difference being the substitution of the two NH groups in indigo with sulfur atoms in this compound. [] This substitution influences the electronic properties and consequently, the spectroscopic behavior of this compound compared to indigo. []
Q4: Is this compound photochromic? What type of photoisomerization does it undergo?
A4: Yes, this compound exhibits photochromism. [] Upon irradiation with specific wavelengths of light, it undergoes reversible trans-cis isomerization around the central C=C double bond. [, , , , ]
Q5: How does the photoisomerization of this compound affect its properties?
A5: Trans-cis isomerization significantly impacts this compound's properties, including absorption spectra, dipole moment, and potential for intermolecular interactions. [] For instance, the trans isomer typically has a higher dipole moment compared to the cis isomer. []
Q6: What factors influence the photoisomerization kinetics of this compound?
A6: Several factors impact this compound's photoisomerization kinetics, including:
- Solvent polarity: More polar solvents tend to stabilize the cis isomer, influencing the photostationary state composition. []
- Substituents: Electron-donating and electron-withdrawing groups on the aromatic rings can alter the energy levels of the excited states, affecting the isomerization rate. [, ]
- Temperature: Temperature influences the thermal relaxation rate from the cis to trans isomer. []
Q7: Can the photoisomerization of this compound be exploited for applications?
A7: Yes, the reversible photoisomerization of this compound makes it a promising candidate for applications like:
- Molecular switches: Its ability to switch between two distinct states upon light irradiation makes it suitable for developing molecular switches. [, ]
- Photoresponsive materials: Incorporation of this compound into polymers or liquid crystals can yield materials with light-tunable properties. [, , ]
Q8: How is this compound used in liquid crystal applications?
A8: Chiral this compound derivatives can be incorporated as dopants in liquid crystal hosts to induce or modify ferroelectric properties. [, , , , ]
Q9: How does the photoisomerization of this compound affect the liquid crystal properties?
A9: Photoisomerization of this compound dopants within a liquid crystal host can alter the spontaneous polarization (PS) of the system. [, , , , ] This effect stems from changes in the dipole moment and steric interactions of the this compound molecule upon isomerization. [, ]
Q10: Can this compound be used to achieve photoinduced inversion of spontaneous polarization in liquid crystals?
A10: Yes, researchers have designed specific chiral this compound dopants with strategically placed substituents that enable photoinduced inversion of PS in ferroelectric liquid crystals. [, ]
Q11: How does this compound interact with clay minerals?
A11: Studies investigating this compound's interaction with palygorskite (a clay mineral) suggest a combination of hydrogen bonding and metal-oxygen bonding contribute to the formation of stable dye-clay complexes. [, ]
Q12: What is the significance of this compound's interaction with clay minerals?
A12: Understanding the interaction between this compound and clay minerals provides insights into the creation of historical pigments like Maya Blue and Maya Purple, where indigoid dyes were combined with palygorskite. [, ]
Q13: Have computational methods been used to study this compound?
A13: Yes, computational chemistry techniques like density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate various aspects of this compound, including:
- Electronic structure: DFT calculations help understand the electronic transitions responsible for the absorption spectra of this compound and its derivatives. [, ]
- Structure-property relationships: Computational studies enable the investigation of how substituents on this compound's aromatic rings influence its electronic properties, photoisomerization behavior, and interactions with other molecules. [, ]
- Modeling interactions with other materials: DFT calculations have been used to explore the interaction of this compound with clay minerals, providing insights into the bonding mechanisms and structural features of these complexes. []
Q14: Is this compound stable under ambient conditions?
A14: While generally stable, this compound can undergo degradation under certain conditions. For instance, prolonged exposure to ozone can lead to oxidative degradation of this compound, yielding products like substituted isatins and anhydrides. []
Q15: What is known about the environmental fate of this compound?
A15: Limited information is available regarding the environmental degradation pathways and ecotoxicological effects of this compound. Further research is needed to assess its long-term impact on the environment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.